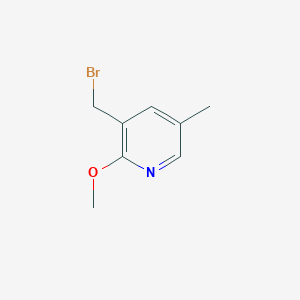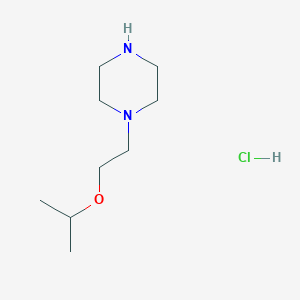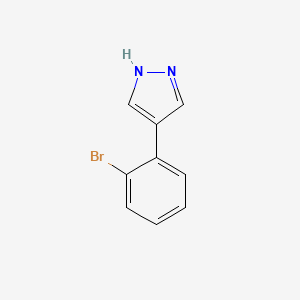
4-(2-bromophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromophenyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom on the phenyl ring at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromophenyl)-1H-pyrazole typically involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of 4-phenyl-1H-pyrazole.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.
Substitution: Nucleophilic substitution reactions often require the use of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: 4-Phenyl-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(2-Bromophenyl)-1H-pyrazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 4-(2-bromophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1H-pyrazole: Lacks the bromine atom, resulting in different chemical and biological properties.
4-(4-Bromophenyl)-1H-pyrazole: The bromine atom is positioned differently, leading to variations in reactivity and biological activity.
3-(2-Bromophenyl)-1H-pyrazole: The position of the bromine atom on the pyrazole ring affects its chemical behavior and applications.
Uniqueness: 4-(2-Bromophenyl)-1H-pyrazole is unique due to the specific positioning of the bromine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positioning allows for targeted interactions with molecular targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H7BrN2 |
|---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
4-(2-bromophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12) |
InChI-Schlüssel |
BFGJQQLVLDIPAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)

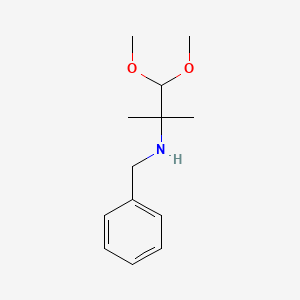
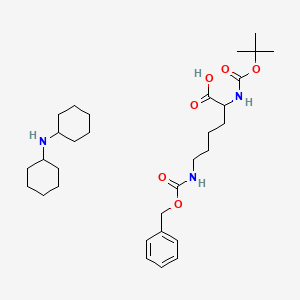

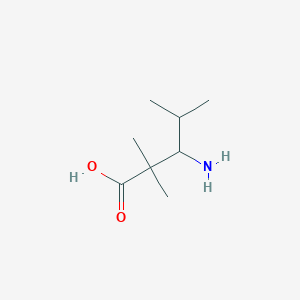
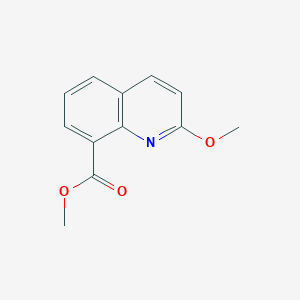


![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)

![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)
